6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile

Description

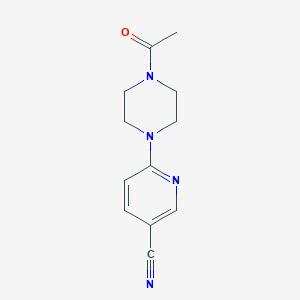

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile (CAS: 92808-20-3) is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 3 and a 4-acetylpiperazine moiety at position 4. Its molecular formula is C₁₂H₁₄N₄O, with a molecular weight of 230.27 g/mol . This compound is recognized as a versatile scaffold in medicinal chemistry, with applications in inhibitor design, as evidenced by its co-crystallization with bromodomain-containing protein 1 (BRD1) in structural studies . Key identifiers include synonyms such as 6-(4-acetyl-piperazin-1-yl)-nicotinonitrile and registry numbers like ZINC19475410 and AKOS000181909 .

Properties

IUPAC Name |

6-(4-acetylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10(17)15-4-6-16(7-5-15)12-3-2-11(8-13)9-14-12/h2-3,9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGQDSQDQFHEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-acetylpiperazine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyridine derivatives, including those containing piperazine moieties, exhibit significant antimicrobial properties. For instance, compounds similar to 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile have been tested against various bacterial strains, showing promising results comparable to established antibiotics .

Antitumor Activity

Pyridine-based compounds have also been investigated for their antitumor effects. Studies indicate that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific analogs have shown effectiveness against breast cancer cell lines, suggesting a pathway for further development into anticancer agents .

Central Nervous System (CNS) Effects

The piperazine ring in this compound is known for its neuroactive properties. Research indicates that derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. For example, compounds with similar structures have been shown to enhance serotonin activity .

Fluorescent Materials

Compounds derived from pyridine-3-carbonitriles have been explored as fluorescent materials. Their unique structural features allow them to be utilized as security markers in various applications, including anti-counterfeiting measures for documents and currency .

Polymer Chemistry

The incorporation of pyridine derivatives into polymer matrices has shown potential for enhancing thermal stability and mechanical properties. Research indicates that these compounds can act as effective modifiers in polymer formulations, improving their performance in industrial applications .

Case Study 1: Antimicrobial Testing

A study conducted on a series of pyridine derivatives, including this compound, evaluated their effectiveness against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting the compound's potential as a lead candidate for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro testing on various cancer cell lines revealed that specific analogs of the compound could reduce cell viability significantly. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting further exploration for anticancer drug development.

Data Tables

| Application Area | Compound Type | Observed Effect |

|---|---|---|

| Antimicrobial | Pyridine derivatives | Bacterial growth inhibition |

| Antitumor | Piperazine-based analogs | Cell proliferation inhibition |

| CNS Effects | Neuroactive pyridine derivatives | Enhanced serotonin activity |

| Material Science | Fluorescent pyridine compounds | Security marking applications |

| Polymer Chemistry | Pyridine-modified polymers | Improved thermal stability |

Mechanism of Action

The mechanism of action of 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

Acetyl vs.

Carbonyl Linker : 6-(4-Methylpiperazine-1-carbonyl)pyridine-3-carbonitrile features a carbonyl spacer, which may alter conformational flexibility and hydrogen-bonding capacity compared to direct piperazine attachment .

Halogen Substitution : The 5-chloro derivative () incorporates a chlorine atom, which could enhance binding via halogen bonds in protein active sites .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Biological Activity

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Acetylpiperazine Group : A piperazine ring substituted with an acetyl group.

- Carbonitrile Functionality : A cyano group (-C≡N) attached to the pyridine ring.

The molecular formula is with a molecular weight of 230.27 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in cancer progression and other diseases. For instance, it may inhibit hydroxyphenylpyruvate dioxygenase (HPPD), a target in herbicide development .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through the disruption of microbial cell wall synthesis or inhibition of vital metabolic pathways .

- Apoptotic Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells. The pro-apoptotic effects are likely mediated through the activation of intrinsic apoptotic pathways .

Biological Activity Data

Research has highlighted various aspects of the biological activity of this compound:

Case Studies

- Cancer Cell Studies : In vitro studies have demonstrated that compounds structurally similar to this compound can significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting autophagy .

- Microbial Inhibition : Research on similar piperazine derivatives has shown promising results against pathogenic bacteria and fungi, suggesting that structural modifications can enhance antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: A key synthetic approach involves the condensation of substituted piperazines with pyridine-3-carbonitrile derivatives. For example, reacting 4-acetylpiperazine with a pre-functionalized pyridine-3-carbonitrile precursor (e.g., 6-chloropyridine-3-carbonitrile) in the presence of a base like potassium carbonate, using polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–100°C). Catalytic agents such as palladium or copper may enhance coupling efficiency . Yield optimization requires precise stoichiometric ratios (1:1.2 for nucleophile:electrophile) and inert atmospheres to prevent oxidation. Purity is improved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How is the structural characterization of this compound performed using crystallography or spectroscopy?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (Mo/Kα radiation) resolves the acetylpiperazine-pyridine conformation, bond angles (e.g., C–N–C ~109.5°), and intermolecular interactions (e.g., hydrogen bonds between nitrile and piperazine groups) .

- Spectroscopy :

- ¹H/¹³C NMR : Pyridine protons resonate at δ 8.2–8.5 ppm; acetylpiperazine methyl groups appear as singlets at δ 2.1–2.3 ppm. Nitrile carbons are observed at ~115–120 ppm in ¹³C NMR .

- IR : Strong absorption at ~2220 cm⁻¹ confirms the C≡N stretch .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how is its activity assessed?

Methodological Answer: The compound shows affinity for kinase targets (e.g., PIM1) and neurotransmitter receptors due to its acetylpiperazine moiety. Activity is assessed via:

Q. How do structural modifications (e.g., substituent variation) influence bioactivity and selectivity?

Methodological Answer:

- Piperazine substitution : Replacing the acetyl group with bulkier substituents (e.g., sulfonamides) increases kinase selectivity by sterically blocking non-target binding pockets .

- Pyridine ring functionalization : Introducing electron-withdrawing groups (e.g., nitro at C4) enhances electrophilicity, improving covalent binding to cysteine residues in target proteins . Quantitative structure-activity relationship (QSAR) models predict logP and polar surface area to optimize bioavailability .

Q. How can contradictions in experimental data (e.g., solubility vs. activity) be resolved?

Methodological Answer:

- Solubility-activity trade-offs : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound solubility in bioassays without disrupting protein function. Micellar encapsulation (e.g., with PEG-phospholipids) improves aqueous stability .

- Data validation : Cross-validate HPLC purity (>98%) with LC-MS to rule out degradation products. Replicate dose-response curves across multiple cell lines to confirm target specificity .

Q. What computational methods are used to predict interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding poses in kinase ATP-binding pockets, scoring interactions (e.g., hydrogen bonds with Lys67/Glu91 in PIM1) .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories, calculating root-mean-square deviation (RMSD < 2 Å) to confirm binding .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.